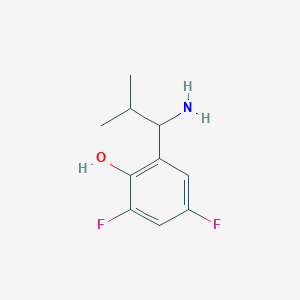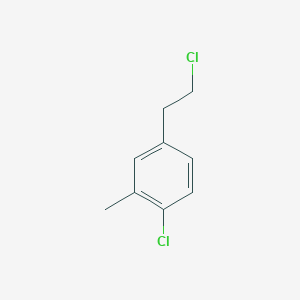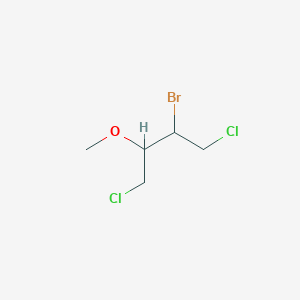
2-Bromo-1,4-dichloro-3-methoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,4-dichloro-3-methoxybutane is an organic compound with the molecular formula C₅H₉BrCl₂O and a molecular weight of 235.93 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes bromine, chlorine, and methoxy functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dichloro-3-methoxybutane typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in controlled laboratory settings due to its specialized applications. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,4-dichloro-3-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Applications De Recherche Scientifique
2-Bromo-1,4-dichloro-3-methoxybutane is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,4-dichloro-3-methoxybutane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,4-dichlorobenzene: An aryl halide used in organic synthesis.
3,4-Dichlorobenzyl bromide: Another halogenated compound with similar reactivity.
Uniqueness
2-Bromo-1,4-dichloro-3-methoxybutane is unique due to its combination of bromine, chlorine, and methoxy functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C5H9BrCl2O |
|---|---|
Poids moléculaire |
235.93 g/mol |
Nom IUPAC |
2-bromo-1,4-dichloro-3-methoxybutane |
InChI |
InChI=1S/C5H9BrCl2O/c1-9-5(3-8)4(6)2-7/h4-5H,2-3H2,1H3 |
Clé InChI |
FWNYAOBYXZHJPH-UHFFFAOYSA-N |
SMILES canonique |
COC(CCl)C(CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


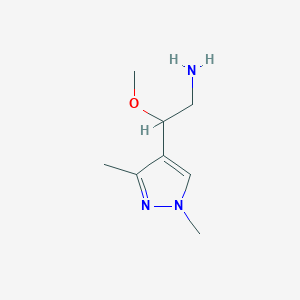
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274631.png)





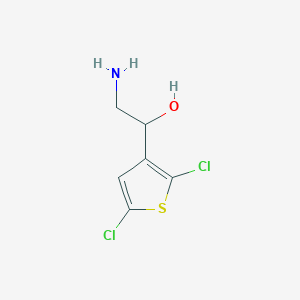

![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
